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Introduction

BMS-986163 is a water-soluble phosphate prodrug of its active parent molecule, BMS-986169.
BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GIuN2B
subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action has
shown potential for rapid-acting antidepressant effects, similar to ketamine, by modulating
glutamate neurotransmission and promoting synaptogenesis through the mTOR pathway.[1]
These application notes provide a comprehensive overview of the preclinical in vivo
experimental protocols for BMS-986163, designed to guide researchers in pharmacology and
drug development.

Mechanism of Action

BMS-986169, the active metabolite of BMS-986163, selectively binds to an allosteric site on
the GIuN2B subunit of the NMDA receptor. This negative allosteric modulation reduces the
receptor's activity in response to glutamate binding.[1][2] The leading hypothesis for its
antidepressant-like effects involves the disinhibition of pyramidal neurons, leading to a surge in
glutamate, activation of AMPA receptors, and subsequent stimulation of the mammalian target
of rapamycin (MTOR) signaling cascade. This pathway is crucial for synaptogenesis and neural
plasticity, which are often impaired in major depressive disorder.
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Figure 1: Proposed signaling pathway of BMS-986163.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and
pharmacodynamic data for BMS-986169, the active form of BMS-986163.

Table 1: In Vitro Activity of BMS-986169

Parameter Value Species Reference
GIuN2B Binding _

- _ 4.0nM Rat Brain [1]
Affinity (Ki)
GIuN2B Functional

o 24 nM Cells [1][2]
Inhibition (IC50)
hERG Inhibition

28 uM [1]

(IC50)

Table 2: In Vivo Pharmacokinetics of BMS-986169 (1 mg/kg, 5 min 1V infusion)
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Total
. Clearance Volume of
) Half-life L Exposure
Species (CL, Distribution Reference
(t1/2, h) . (AUClast,
mL/min/kg) (Vss, LIkg)
nM-h)
Mouse (CD-
3.6 75 8.2 530 [1]
1)
Rat
(Sprague- 0.9 54 2.3 1,300 [1]
Dawley)
Monkey
(Cynomolgus 1.5 15 1.7 2,700 [1]
)
Dog (Beagle) 2.1 17 2.1 2,500 [1]

Table 3: In Vivo Efficacy and Target Engagement of BMS-986169 in Mice

. GIuN2B Average
Minimum
. Receptor Plasma
Assay Effective Dose . Reference
Occupancy at Concentration
(MED, IV)
MED at MED
Mouse Forced
] 1.0 mg/kg 73% 270 nM [1]
Swim Test
Novelty-
Suppressed - - - [1]
Feeding

Experimental Protocols

The following are detailed protocols for key in vivo experiments cited for BMS-986163 and its

active parent, BMS-986169.

Protocol 1: Mouse Forced Swim Test (mFST)
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This protocol is adapted from standard procedures for evaluating the antidepressant-like
activity of novel compounds.

Objective: To assess the antidepressant-like effects of BMS-986163 by measuring the
immobility time of mice in a forced swim paradigm.

Materials:

» BMS-986163 or BMS-986169

« Vehicle (e.g., 10% DMAC, 10% EtOH, 30% HPBCD, 50% water)[1]
e Male CD-1 mice

e Cylindrical tanks (30 cm height x 20 cm diameter)

e Water at 23-25°C

 Video recording and analysis software

e Drying cage with a heat source

Procedure:

e Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the
experiment.

e Drug Administration: Administer BMS-986163 or BMS-986169 intravenously (IV) at the
desired doses (e.g., a dose range including the MED of 1.0 mg/kg for BMS-986169) or the
vehicle control.[1] The timing of administration relative to the test should be consistent (e.g.,
30 minutes prior).

e Forced Swim Test:
o Fill the cylindrical tanks with water to a depth of 15 cm.

o Gently place each mouse into a tank.
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o Record the session for 6 minutes.

e Post-Test Procedure:

o Carefully remove the mice from the water.

o Dry them in a warmed holding cage before returning them to their home cages.
o Data Analysis:

o Score the last 4 minutes of the 6-minute session.

o Measure the duration of immobility, defined as the time the mouse spends floating with
only minor movements to keep its head above water.

o Compare the immobility times between the drug-treated and vehicle-treated groups using
appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant
reduction in immobility time is indicative of antidepressant-like activity.

1. Animal Acclimation
(=1 hour)

2. IV Administration
(BMS-986163/BMS-986169 or Vehicle)
3. Forced Swim Test
(6 minutes)

(4. Post-Test Drying)

5. Data Analysis
(Immobility time in last 4 min)
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Figure 2: Workflow for the Mouse Forced Swim Test.

Protocol 2: Novelty-Suppressed Feeding (NSF) Test

This conflict-based assay assesses anxiety- and antidepressant-like behavior.

Objective: To evaluate the effects of BMS-986163 on anxiety-like behavior by measuring the
latency to eat in a novel and mildly aversive environment.

Materials:

» BMS-986163 or BMS-986169

» Vehicle

» Male CD-1 mice

e Open-field arena (e.g., 50 x 50 x 40 cm)
e Asingle food pellet (familiar to the mice)
o Stopwatch or video tracking system
Procedure:

e Food Deprivation: Food deprive the mice for 24 hours before the test, with water available ad
libitum.

e Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle at a
predetermined time before the test (e.g., 24 hours prior, as effects were observed at this time
point).[1]

o Test Procedure:

o Place a single food pellet on a small piece of white paper in the center of the brightly lit
open-field arena.
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o Gently place a mouse in a corner of the arena.

o Start a stopwatch and measure the latency for the mouse to take its first bite of the food
pellet.

o The test is typically run for a maximum of 10 minutes.

 Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a
pre-weighed amount of food. Measure the amount of food consumed over a short period
(e.g., 5 minutes) to control for potential effects of the drug on appetite.

o Data Analysis:

o Compare the latency to eat between the drug-treated and vehicle-treated groups. A
shorter latency suggests anxiolytic and/or antidepressant-like effects.

o Analyze the home cage food consumption to ensure that changes in feeding latency are
not due to altered appetite.

Protocol 3: Ex Vivo GIuN2B Receptor Occupancy

This protocol provides a general framework for assessing target engagement in the brain.

Objective: To determine the percentage of GIUN2B receptors occupied by BMS-986169 in the
brain at various doses and time points.

Materials:

» BMS-986163 or BMS-986169

» Vehicle

e Rodents (e.g., CD-1 mice or Sprague-Dawley rats)

e Asuitable radioligand for GIuN2B (e.g., a tritiated form of a known GIuN2B antagonist)
e Brain harvesting tools

e Cryostat
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 Scintillation counter or autoradiography equipment
Procedure:

e Drug Administration: Administer BMS-986163 or BMS-986169 (IV) or vehicle to groups of
animals at various doses.

» Tissue Collection: At specified time points post-administration, euthanize the animals and
rapidly excise the brains. A blood sample can also be collected to correlate plasma drug
concentration with receptor occupancy.

e Brain Preparation:

o Flash-freeze the brains.

o Section the brains (e.g., 20 um sections) using a cryostat and mount them on slides.
» Radioligand Binding Assay:

o Incubate the brain sections with a saturating concentration of the GIuN2B-specific
radioligand.

o Wash the sections to remove unbound radioligand.
e Quantification:

o Measure the amount of bound radioactivity using a scintillation counter (for homogenized
tissue) or by phosphor imaging/autoradiography (for sections).

o Data Analysis:

o The percentage of receptor occupancy is calculated by comparing the specific binding of
the radioligand in the brains of drug-treated animals to that in vehicle-treated animals.

o % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-
Treated)) * 100
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o Correlate the receptor occupancy with the administered dose and plasma concentrations
of BMS-986169. A target occupancy of over 70% was found to correlate with
antidepressant-like efficacy.[1]

Protocol 4: In Vivo Toxicology Studies

The following are summaries of the toxicology studies conducted for BMS-986163, providing a
basis for designing similar safety assessments.

Objective: To evaluate the safety and tolerability of BMS-986163 after single and repeated
intravenous administration in rodents and non-rodents.

A. 4-Day Rat Toxicology Study[1]
e Species: Sprague-Dawley rats
e Doses: 10, 30, and 100 mg/kg/day, administered intravenously.
e Duration: 4 days.
e Endpoints:
o Clinical Observations: Daily monitoring for any adverse clinical signs.

o Clinical Pathology: Blood samples collected for hematology and clinical chemistry
analysis.

o Histopathology: At the end of the study, major organs and tissues are collected, preserved,
and examined microscopically.

o Toxicokinetics: Plasma samples are collected to determine the exposure to the parent
compound (BMS-986169).

e Results Summary: No significant clinical-pathological or histopathological findings were
observed at any dose. The highest dose resulted in an average total plasma exposure of
BMS-986169 exceeding 48 uM-h on day 4.[1]

B. Single-Dose Monkey Toxicokinetic and Tolerability Study[1]
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e Species: Cynomolgus monkeys
e Doses: 3.6, 12, and 36 mg/kg, administered as a single intravenous dose.
* Endpoints:
o Clinical Observations: Close monitoring for any drug-related effects post-dose.

o Toxicokinetics: Serial blood samples are collected to determine the pharmacokinetic profile
of BMS-986169 and its major metabolites.

o Results Summary: All doses were well-tolerated with no significant drug-related effects
observed.[1]

In Vivo Toxicology Assessment of BMS-986163

4-Day IV Study in Rats Single-Dose IV Study in Monkeys
(10, 30, 100 mg/kg/day) (3.6, 12, 36 mg/kg)

i
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- Clinical Pathology - Clinical Observations
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- Toxicokinetics
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Figure 3: Overview of in vivo toxicology studies for BMS-986163.
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e 2. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive
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 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of
BMS-986163]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422891#bms-986163-experimental-protocol-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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